Cas no 1247212-18-5 (4-bromo-1-cyclopentyl-1H-pyrazol-5-amine)

4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a cyclopentyl substituent at the 1-position and an amine group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the amine group provides opportunities for derivatization or coordination chemistry. The cyclopentyl ring enhances lipophilicity, potentially improving bioavailability in drug design applications. This scaffold is of interest in medicinal chemistry for its potential as a building block in kinase inhibitor or heterocyclic drug discovery.
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine structure
1247212-18-5 structure
Product name:4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
CAS No:1247212-18-5
MF:C8H12BrN3
Molecular Weight:230.10498046875
CID:6201527
PubChem ID:61734584

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
    • 1247212-18-5
    • EN300-1074668
    • CS-0306987
    • AKOS011004459
    • インチ: 1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2
    • InChIKey: UOFBNMHPGOUQSE-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1N)C1CCCC1

計算された属性

  • 精确分子量: 229.02146g/mol
  • 同位素质量: 229.02146g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 43.8Ų

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1074668-1g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
1g
$628.0 2023-10-28
Enamine
EN300-1074668-0.05g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
0.05g
$528.0 2023-10-28
Enamine
EN300-1074668-0.1g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
0.1g
$553.0 2023-10-28
Enamine
EN300-1074668-1.0g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5
1g
$928.0 2023-06-10
Enamine
EN300-1074668-10.0g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5
10g
$3992.0 2023-06-10
Enamine
EN300-1074668-10g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
10g
$2701.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377657-250mg
4-Bromo-1-cyclopentyl-1h-pyrazol-5-amine
1247212-18-5 95%
250mg
¥18463.00 2024-08-09
Enamine
EN300-1074668-2.5g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
2.5g
$1230.0 2023-10-28
Enamine
EN300-1074668-5.0g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5
5g
$2692.0 2023-06-10
Enamine
EN300-1074668-0.25g
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
1247212-18-5 95%
0.25g
$579.0 2023-10-28

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine 関連文献

4-bromo-1-cyclopentyl-1H-pyrazol-5-amineに関する追加情報

Comprehensive Overview of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine (CAS No. 1247212-18-5)

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine (CAS No. 1247212-18-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated pyrazole derivative features a cyclopentyl substituent at the 1-position and an amine group at the 5-position, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.

The compound's molecular formula C8H12BrN3 and molecular weight 230.11 g/mol position it as a valuable building block in medicinal chemistry. Its pyrazole core structure is a common motif in many FDA-approved drugs, which explains the growing demand for this compound in high-throughput screening libraries. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in targeted therapy development for complex diseases.

In the context of current research trends, 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine has been investigated for its potential in cancer immunotherapy and neurodegenerative disease research. The bromine atom at the 4-position offers excellent opportunities for further functionalization through cross-coupling reactions, making it a favorite among chemists working on structure-activity relationship (SAR) studies. This aligns with the pharmaceutical industry's focus on fragment-based drug design, where small molecules like this serve as critical starting points.

The synthesis of CAS 1247212-18-5 typically involves multi-step organic transformations, with careful control of reaction conditions to ensure high purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound. Its stability profile and solubility characteristics make it suitable for various high-throughput screening applications, addressing the pharmaceutical industry's need for reliable screening compounds.

From a commercial perspective, the global market for pyrazole derivatives like 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine is expanding rapidly, driven by increased R&D investment in precision medicine. The compound's relevance to personalized therapeutics and biomarker discovery has made it a subject of numerous patent applications in recent years. Researchers frequently search for information about its synthetic routes, biological activity, and safety profile, reflecting the compound's importance in modern drug development pipelines.

Environmental considerations in chemical research have also brought attention to the green chemistry aspects of producing such specialized compounds. The development of more sustainable synthetic methods for 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine represents an active area of investigation, responding to the industry's push for eco-friendly synthesis protocols. This aligns with broader trends in green pharmaceutical manufacturing and process chemistry optimization.

In analytical applications, CAS 1247212-18-5 serves as an important reference standard for method development in LC-MS systems. Its distinct fragmentation pattern and UV absorption characteristics make it valuable for analytical method validation in pharmaceutical quality control laboratories. The compound's well-defined properties support its use in cheminformatics databases and computational chemistry models that predict molecular behavior.

The future research directions for 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine likely include exploration of its metabolic stability and drug-likeness parameters, which are critical considerations in lead optimization processes. As the pharmaceutical industry continues to embrace AI-driven drug discovery, compounds with well-characterized properties like this will become increasingly valuable for training predictive algorithms and machine learning models in medicinal chemistry.

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